molecular formula C13H18ClN3O2 B11843206 4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine

4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine

Cat. No.: B11843206
M. Wt: 283.75 g/mol
InChI Key: GQSNGIRFFBRLDG-UHFFFAOYSA-N
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Description

4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C13H18ClN3O2 and a molecular weight of 283.75 g/mol . This compound is of interest due to its unique structure, which combines a pyrimidine ring with a morpholine ring and a tetrahydro-2H-pyran moiety. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine involves several steps. One common method includes the reaction of 2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine with morpholine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a pyrimidine ring with a morpholine ring and a tetrahydro-2H-pyran moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

4-[2-chloro-6-(oxan-4-yl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C13H18ClN3O2/c14-13-15-11(10-1-5-18-6-2-10)9-12(16-13)17-3-7-19-8-4-17/h9-10H,1-8H2

InChI Key

GQSNGIRFFBRLDG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC(=N2)Cl)N3CCOCC3

Origin of Product

United States

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